molecular formula C12H15N3O6S B14591849 1-[4-(Methanesulfonyl)-2,6-dinitrophenyl]piperidine CAS No. 61496-54-6

1-[4-(Methanesulfonyl)-2,6-dinitrophenyl]piperidine

Katalognummer: B14591849
CAS-Nummer: 61496-54-6
Molekulargewicht: 329.33 g/mol
InChI-Schlüssel: GXRXBRJYKUXYEX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[4-(Methanesulfonyl)-2,6-dinitrophenyl]piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom. This compound is characterized by the presence of a methanesulfonyl group and two nitro groups attached to a phenyl ring, which is further connected to a piperidine moiety. The unique structural features of this compound make it an interesting subject for various scientific research applications.

Vorbereitungsmethoden

The synthesis of 1-[4-(Methanesulfonyl)-2,6-dinitrophenyl]piperidine typically involves multiple steps, starting with the nitration of a suitable aromatic precursor to introduce the nitro groups. This is followed by the introduction of the methanesulfonyl group through sulfonation. The final step involves the formation of the piperidine ring through cyclization reactions. Industrial production methods may employ optimized reaction conditions to enhance yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Analyse Chemischer Reaktionen

1-[4-(Methanesulfonyl)-2,6-dinitrophenyl]piperidine undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amines under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The methanesulfonyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-[4-(Methanesulfonyl)-2,6-dinitrophenyl]piperidine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-[4-(Methanesulfonyl)-2,6-dinitrophenyl]piperidine involves its interaction with specific molecular targets. The nitro groups and methanesulfonyl group play crucial roles in its reactivity and interaction with biological molecules. The compound may inhibit or activate certain pathways, leading to its observed effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

1-[4-(Methanesulfonyl)-2,6-dinitrophenyl]piperidine can be compared with other piperidine derivatives, such as:

    1-[4-(Methanesulfonyl)-2,6-dinitrophenyl]pyrrolidine: Similar structure but with a pyrrolidine ring instead of piperidine.

    1-[4-(Methanesulfonyl)-2,6-dinitrophenyl]morpholine: Contains a morpholine ring.

    1-[4-(Methanesulfonyl)-2,6-dinitrophenyl]piperazine: Features a piperazine ring. The uniqueness of this compound lies in its specific combination of functional groups and the piperidine ring, which confer distinct chemical and biological properties.

This comprehensive overview highlights the significance of this compound in various fields of research and its potential applications

Eigenschaften

CAS-Nummer

61496-54-6

Molekularformel

C12H15N3O6S

Molekulargewicht

329.33 g/mol

IUPAC-Name

1-(4-methylsulfonyl-2,6-dinitrophenyl)piperidine

InChI

InChI=1S/C12H15N3O6S/c1-22(20,21)9-7-10(14(16)17)12(11(8-9)15(18)19)13-5-3-2-4-6-13/h7-8H,2-6H2,1H3

InChI-Schlüssel

GXRXBRJYKUXYEX-UHFFFAOYSA-N

Kanonische SMILES

CS(=O)(=O)C1=CC(=C(C(=C1)[N+](=O)[O-])N2CCCCC2)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.